Superior In Vivo Inhibitory Potency for Natriuresis Compared to Losartan and CGP42112A
In conscious rats receiving angiotensin II administered into the paraventricular nucleus, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe (saralasin) competitively antagonized natriuretic responses with an IC50 of 0.09 nM, whereas the selective AT1 antagonist losartan required an IC50 of 10 nM, and the AT2-selective ligand CGP42112A required 0.48 nM [1]. The maximum response to losartan was only 65% of that achieved with saralasin, indicating saralasin provides more complete blockade of the angiotensin II-driven natriuretic effect [2].
| Evidence Dimension | Inhibition of angiotensin II-induced natriuresis (IC50, nM) |
|---|---|
| Target Compound Data | 0.09 nM |
| Comparator Or Baseline | Losartan: 10 nM; CGP42112A: 0.48 nM |
| Quantified Difference | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is 111-fold more potent than losartan and 5.3-fold more potent than CGP42112A. |
| Conditions | Conscious rats, angiotensin II administered into paraventricular nucleus (PVN), competitive antagonism of natriuretic response |
Why This Matters
This 111-fold potency advantage in a central nervous system model of sodium handling directly informs selection for studies requiring maximal blockade of angiotensin II-mediated renal effects with minimal required dose.
- [1] de Arruda Camargo LA, Saad WA, Cerri PS, et al. Renal effects of angiotensin II receptor subtype 1 and 2-selective ligands injected into the paraventricular nucleus of conscious rats. Regul Pept. 1999;84(1-3):91-96. doi:10.1016/s0167-0115(99)00075-0 View Source
- [2] de Arruda Camargo LA, Saad WA, Cerri PS, et al. Renal effects of angiotensin II receptor subtype 1 and 2-selective ligands injected into the paraventricular nucleus of conscious rats. Regul Pept. 1999;84(1-3):91-96. doi:10.1016/s0167-0115(99)00075-0 View Source
